1,4-Dimethyl-5-octylnaphthalene

Description

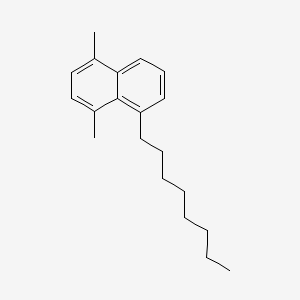

1,4-Dimethyl-5-octylnaphthalene (CAS: 55000-53-8) is a naphthalene derivative with a molecular formula of C₂₀H₂₈ and a molecular weight of 268.4363 g/mol . Its IUPAC-standardized InChIKey is BSKSLVGHMZRDLE-UHFFFAOYSA-N, and its structure features a naphthalene core substituted with methyl groups at positions 1 and 4 and an octyl chain at position 3.

Properties

CAS No. |

55000-53-8 |

|---|---|

Molecular Formula |

C20H28 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

1,4-dimethyl-5-octylnaphthalene |

InChI |

InChI=1S/C20H28/c1-4-5-6-7-8-9-11-18-12-10-13-19-16(2)14-15-17(3)20(18)19/h10,12-15H,4-9,11H2,1-3H3 |

InChI Key |

BSKSLVGHMZRDLE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=C2C(=CC=C(C2=CC=C1)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1,4-dimethyl-5-octylnaphthalene typically involves:

- Functionalization of the naphthalene core at the 1,4-positions with methyl groups.

- Introduction of an octyl substituent at the 5-position.

The key challenge is selective substitution to avoid isomeric mixtures and to maintain high purity.

Preparation of 1,4-Dimethylnaphthalene as a Precursor

A foundational step in the synthesis is the preparation of 1,4-dimethylnaphthalene, which can then be alkylated to introduce the octyl group.

A patented method (CN107266282B) describes an efficient industrially viable synthesis of 1,4-dimethylnaphthalene via a nickel-catalyzed Grignard reaction:

- Reactants: 1,4-dihalonaphthalene (where halogens are Cl, Br, or I) and methyl magnesium halide (Grignard reagent).

- Catalyst: Nickel-phosphine complexes such as bis(triphenylphosphine)nickel dichloride or 1,2-bis(diphenylphosphino)ethane nickel dichloride.

- Solvents: Non-polar or ether solvents including hexane, heptane, cyclohexane, tetrahydrofuran, toluene, etc.

- Conditions: Reaction temperature maintained between -10 °C to 150 °C, typically around 95–105 °C for optimal yield.

- Procedure: Sequential addition of 1,4-dihalonaphthalene, nickel catalyst, and solvent into a reactor, followed by slow dropwise addition of the methyl magnesium halide under inert atmosphere. After reaction completion, solvent recovery, extraction with petroleum ether and water, phase separation, and distillation yield high-purity 1,4-dimethylnaphthalene.

This method offers advantages including:

- Mild reaction conditions.

- Use of readily available raw materials.

- High yield and purity.

- Scalability for industrial production.

| Parameter | Details |

|---|---|

| Starting Material | 1,4-Dihalonaphthalene (Cl, Br, or I substituted) |

| Methylating Agent | Methyl magnesium halide (Grignard reagent) |

| Catalyst | Nickel-phosphine complex (e.g., bis(triphenylphosphine)nickel dichloride) |

| Solvent | Hexane, heptane, cyclohexane, tetrahydrofuran, toluene |

| Temperature | -10 °C to 150 °C (optimal 95–105 °C) |

| Molar Ratio (Dihalonaphthalene:Grignard) | 1 : 2 to 3 |

| Purification | Extraction with petroleum ether/water, distillation |

| Yield | High (not explicitly quantified in patent but described as economically valuable) |

Introduction of the Octyl Group at the 5-Position

While the patent focuses on 1,4-dimethylnaphthalene, the octyl substitution at the 5-position requires further alkylation.

- Direct alkylation of 1,4-dimethylnaphthalene at the 5-position can be achieved via Friedel-Crafts alkylation using octyl halides or octenes under Lewis acid catalysis.

- Alternatively, cross-coupling strategies such as Suzuki or Negishi coupling may be employed starting from 5-halogenated 1,4-dimethylnaphthalene derivatives, reacting with octylboronic acids or octylzinc reagents under palladium or nickel catalysis.

However, detailed experimental protocols specifically for this compound are sparse in open literature. The general approach involves:

- Preparation of 5-halogenated 1,4-dimethylnaphthalene intermediate.

- Cross-coupling with octyl organometallic reagents.

- Purification by chromatographic or distillation techniques.

Research Outcomes and Data Summary

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethyl-5-octylnaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Concentrated nitric acid (HNO3) for nitration; concentrated sulfuric acid (H2SO4) for sulfonation.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Nitro derivatives, sulfonic acid derivatives.

Scientific Research Applications

1,4-Dimethyl-5-octylnaphthalene has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals, including dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-5-octylnaphthalene depends on its specific application. For instance, in biological systems, it may interact with cellular membranes, disrupting their integrity and leading to cell death. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Naphthalene Derivatives

Substituent-Based Comparison

1,4-Diethoxynaphthalene (CAS: 27294-37-7)

- Molecular Formula : C₁₄H₁₆O₂

- Molecular Weight : 216.2800 g/mol

- Key Features: Ethoxy groups (-OCH₂CH₃) at positions 1 and 4 instead of methyl groups. Limited hazard data are available, though first-aid measures for skin/eye contact are documented .

1,4-Diethyl-5-ethynylnaphthalene (CAS: 88916-60-3)

- Molecular Formula : C₁₆H₁₆

- Molecular Weight : 208.30 g/mol

- Key Features : Ethyl groups at positions 1 and 4 and an ethynyl (-C≡CH) group at position 4. The ethynyl group introduces sp-hybridized carbon, increasing reactivity for click chemistry or polymerization. This compound is classified as hazardous (H302, H315, H319, H335) due to acute oral toxicity and irritancy .

1,4-Dihydro-1,4-methanonaphthalene (CAS: 4453-90-1)

- Molecular Formula : C₁₁H₁₀

- Molecular Weight : 142.20 g/mol

- Key Features: A methano bridge across positions 1 and 4, creating a bicyclic structure. This structural rigidity contrasts with the flexible octyl chain in 1,4-dimethyl-5-octylnaphthalene, affecting thermal stability and π-π stacking interactions .

5-Phenylnaphthalene-1,4-dione (CAS: 33522-29-1)

- Molecular Formula : C₁₆H₁₀O₂

- Molecular Weight : 234.25 g/mol

- Key Features: A quinone derivative with ketone groups at positions 1 and 4 and a phenyl substituent at position 5. The electron-withdrawing ketones make this compound redox-active, unlike the purely hydrocarbon-based this compound .

Physicochemical and Hazard Profile Comparison

Critical Analysis of Data Gaps

- Toxicity Data : While 1,4-diethyl-5-ethynylnaphthalene has well-documented hazards, this compound lacks comprehensive toxicological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.